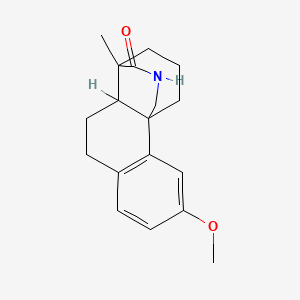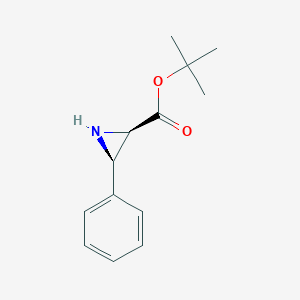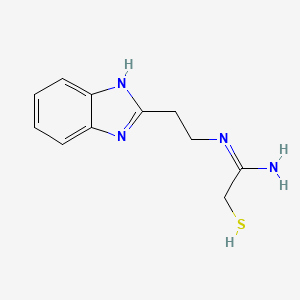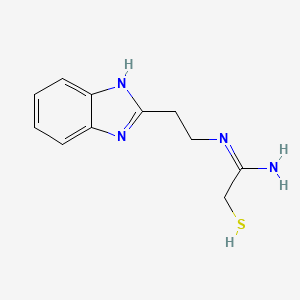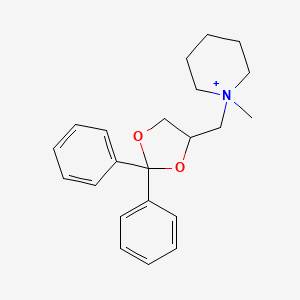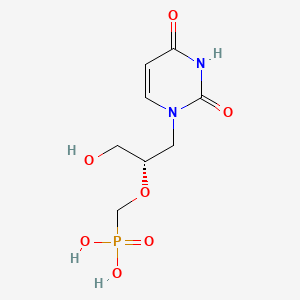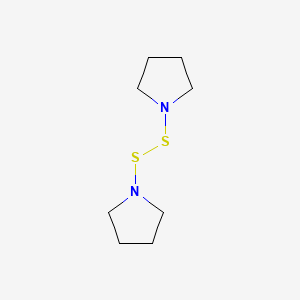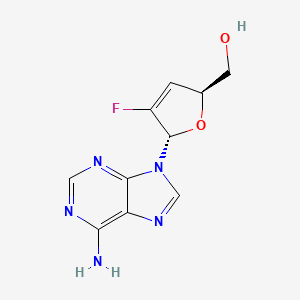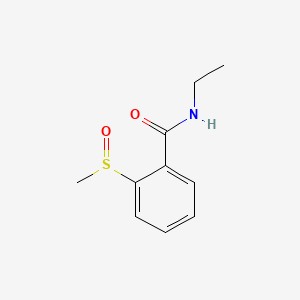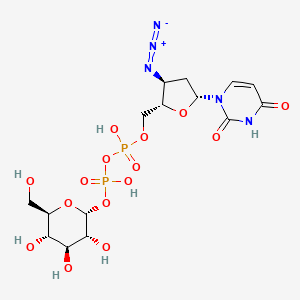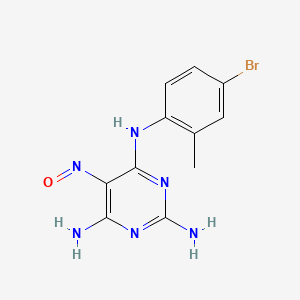
2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a nitroso group and a brominated phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Brominated Phenyl Group: The brominated phenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the pyrimidine derivative.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, often using nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The brominated phenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitroso group can facilitate interactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar pyrimidine cores but different substituents.
Nitroso Derivatives: Compounds containing nitroso groups, such as nitrosobenzene.
Brominated Aromatics: Compounds with brominated aromatic rings, such as bromobenzene.
Uniqueness
The unique combination of the pyrimidine core, brominated phenyl group, and nitroso functionality distinguishes this compound from others. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Eigenschaften
CAS-Nummer |
6971-59-1 |
|---|---|
Molekularformel |
C11H11BrN6O |
Molekulargewicht |
323.15 g/mol |
IUPAC-Name |
4-N-(4-bromo-2-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11BrN6O/c1-5-4-6(12)2-3-7(5)15-10-8(18-19)9(13)16-11(14)17-10/h2-4H,1H3,(H5,13,14,15,16,17) |
InChI-Schlüssel |
FOQHVFBOCWDLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=NC(=C2N=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


